3-Chloropivaloyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Acylation Reactions:

The presence of an acyl chloride group (COCI) makes 3-Chloropivaloyl chloride a valuable reagent for acylation reactions in organic synthesis. Acylation involves introducing an acyl group (RCO-) onto a molecule. In this case, the R group is a 3-chloropentanoyl group (-(CH2)3-CCl(CH3)2-CO-). Acylation reactions are used to create various organic compounds, including esters, amides, and ketones.

R-OH (Alcohol) + ClC(O)(CH2)3-CCl(CH3)2 (3-Chloropivaloyl chloride) -> R-O-C(O)(CH2)3-CCl(CH3)2 (Ester) + HCl (Hydrochloric acid)

3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is an acyl chloride with the molecular formula CHClO. It has a molecular weight of 120.5 g/mol. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, making it useful in various chemical synthesis applications. The structure features a chlorinated pivaloyl moiety, which contributes to its unique properties and reactivity profile.

3-Chloropivaloyl chloride is a hazardous compound and requires proper handling:

- Toxicity: Highly toxic and can be fatal if inhaled. Causes severe skin burns and eye damage.

- Flammability: Combustible liquid.

- Reactivity: Reacts violently with water and alcohols, releasing corrosive hydrochloric acid [].

- Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling. Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames [].

- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

- Friedel-Crafts Acylation: This compound can be used for the acylation of aromatic compounds, introducing the chloropivaloyl group into the aromatic ring.

- Formation of Heterocycles: It can serve as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.

The synthesis of 3-chloropivaloyl chloride typically involves chlorination processes. Common methods include:

- Chlorination of Pivaloyl Chloride: Pivaloyl chloride is reacted with chlorine gas under controlled conditions (temperature and pressure) to introduce a chlorine atom at the third carbon position.

- Use of Phosphorus Trichloride: In a typical reaction setup, phosphorus trichloride is reacted with pivalic acid to produce pivaloyl chloride, which is then further chlorinated to yield 3-chloropivaloyl chloride .

3-Chloropivaloyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important reagent for introducing the 3-chloropivaloyl group into organic molecules.

- Pharmaceutical Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

- Polymer Chemistry: Acts as a monomer or modifier in polymerization reactions.

Several compounds share structural similarities with 3-chloropivaloyl chloride, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pivaloyl Chloride | CHClO | Acyl chloride without chlorine substitution |

| 3-Chloropropionyl Chloride | CHClO | Similar reactivity but different carbon chain |

| Propionyl Chloride | CHClO | Shorter carbon chain, less sterically hindered |

Uniqueness of 3-Chloropivaloyl Chloride: The presence of a bulky tert-butyl group adjacent to the reactive acyl chloride makes 3-chloropivaloyl chloride particularly sterically hindered compared to its analogs. This steric hindrance can influence its reactivity patterns and selectivity in

The development of 3-chloropivaloyl chloride synthesis can be traced back to the early 1970s, when initial research focused on the preparation of chlorinated pivalic acid derivatives. Japanese Patent Publication Number 46046 from 1972 first described methodologies for preparing beta-chloropivalic acid, which served as a precursor to the corresponding acid chloride. This early work established the foundation for subsequent industrial-scale production methods.

Significant advancement in the field occurred during the 1980s, when Miyazawa and colleagues developed improved synthetic routes that addressed the limitations of earlier approaches. Their pioneering work, documented in United States Patent 4,770,821 from 1988, introduced a gas-phase chlorination method that enabled more efficient production while reducing unwanted by-products. This innovation marked a turning point in the industrial preparation of 3-chloropivaloyl chloride, as it allowed for operation at lower temperatures compared to previous liquid-phase methods, thereby minimizing decomposition and polymerization of the target product.

The evolution of synthetic methodologies continued into the 21st century, with Chinese patent applications from 2007 describing refined processes for chloropivaloyl chloride preparation. These modern approaches have incorporated improved reactor designs and optimized reaction conditions, enabling large-scale production suitable for commercial applications. The progression from laboratory-scale preparations to industrial manufacturing reflects the growing demand for this compound in pharmaceutical and agrochemical industries.

Chemical Classification and Nomenclature

3-Chloropivaloyl chloride belongs to the chemical class of acyl chlorides, specifically categorized as a halogenated acid chloride derivative. The compound is systematically named as 3-chloro-2,2-dimethylpropanoyl chloride according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature systems refer to this compound as 3-chloro-2,2-dimethylpropionyl chloride, reflecting the traditional naming approach for propanoic acid derivatives.

The compound is registered under Chemical Abstracts Service number 4300-97-4, providing a unique identifier for database searches and regulatory documentation. Additional registry numbers include the Reaxys Registry Number 1746729 and the PubChem Substance Identification 125308870, facilitating cross-referencing across various chemical databases. The European Inventory of Existing Commercial Chemical Substances number 224-311-8 ensures proper identification within European Union regulatory frameworks.

Several synonyms are commonly employed in scientific literature and commercial applications. These include chloropivaloyl chloride, beta-chloropivaloyl chloride, and propanoyl chloride 3-chloro-2,2-dimethyl. The diversity in nomenclature reflects the compound's widespread use across different industries and geographic regions, with each naming convention serving specific professional or regulatory requirements.

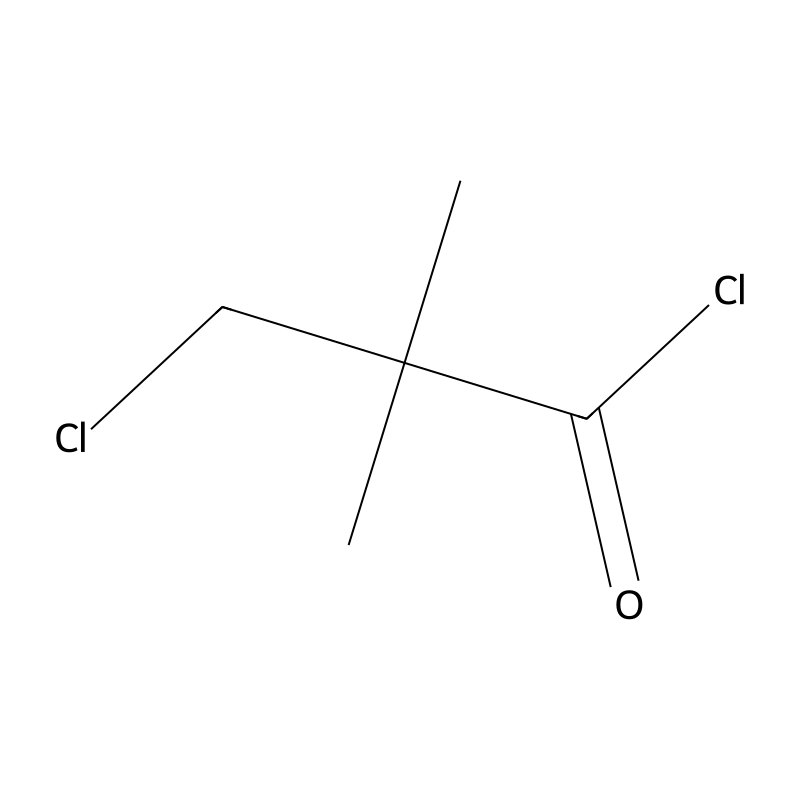

Structural Characteristics and Molecular Identity

The molecular structure of 3-chloropivaloyl chloride is defined by the molecular formula Carbon-5 Hydrogen-8 Chlorine-2 Oxygen-1, corresponding to a molecular weight of 155.02 grams per mole. The compound features a quaternary carbon center bearing two methyl substituents, creating a branched aliphatic chain terminated by a chlorine atom. This structural arrangement confers significant steric hindrance around the central carbon atom, influencing the compound's reactivity profile and synthetic applications.

The spatial arrangement of atoms within the molecule creates distinct reactive sites that enable diverse chemical transformations. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing effects of both the chlorine substituent and the acid chloride functionality. Meanwhile, the terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions, providing access to various functionalized derivatives. The International Chemical Identifier string InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 provides a standardized computational representation of the molecular structure.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The Simplified Molecular Input Line Entry System representation O=C(Cl)C(C)(C)CCl accurately depicts the connectivity pattern within the molecule. Nuclear magnetic resonance spectroscopy typically shows characteristic signals for the quaternary carbon bearing the two methyl groups, the methylene carbon adjacent to the terminal chlorine, and the carbonyl carbon of the acid chloride functionality.

Significance in Synthetic Organic Chemistry

3-Chloropivaloyl chloride serves as a versatile synthetic intermediate, particularly valued for its dual functionality as both an acylating agent and a source of reactive alkyl chloride moieties. The compound's importance in pharmaceutical chemistry stems from its ability to introduce the 3-chloro-2,2-dimethylpropanoyl group into target molecules, often serving as a building block for bioactive compounds with antimicrobial and antioxidant properties. This structural motif appears in numerous pharmaceutical preparations, where the branched chloroalkyl side chain contributes to enhanced biological activity and improved pharmacokinetic properties.

In agrochemical applications, 3-chloropivaloyl chloride functions as a key intermediate in the synthesis of pesticides, including the widely used insecticide chlorpyrifos. The compound's role in pesticide manufacturing demonstrates its industrial significance beyond laboratory-scale synthetic applications. The ability to efficiently introduce chlorinated acyl groups makes this reagent particularly valuable for developing compounds with enhanced stability and biological activity profiles required for agricultural applications.

Recent research has highlighted the compound's utility in mechanochemical synthesis, where ball-milling conditions enable solvent-free reactions with improved environmental profiles. These studies demonstrate the formation of 3,5-isoxazoles through 1,3-dipolar cycloaddition reactions involving 3-chloropivaloyl chloride derivatives, showcasing the compound's adaptability to modern green chemistry approaches. The sustainability advantages of such methodologies align with contemporary emphasis on reducing organic solvent consumption in synthetic processes.

The compound's significance extends to materials science applications, where it serves as a precursor for specialized polymers and surface-modifying agents. The bifunctional nature of 3-chloropivaloyl chloride enables cross-linking reactions that produce materials with tailored mechanical and chemical properties. Industrial applications include the synthesis of rubber additives and photographic photosensitive materials, demonstrating the broad utility of this versatile intermediate.

Molecular Structure and Formula

Structural Formula and Representation

3-Chloropivaloyl chloride is an organic compound characterized by a pivaloyl backbone with a chlorine substitution at the terminal carbon position [1]. The structural representation reveals a tertiary carbon center bearing two methyl groups, with an acyl chloride functional group and a chloromethyl substituent [2]. The compound can be systematically named as 3-chloro-2,2-dimethylpropanoyl chloride, reflecting its structural arrangement [3].

The molecular geometry features a central quaternary carbon atom bonded to two methyl groups, one chloromethyl group, and one carbonyl carbon that subsequently bonds to a chlorine atom [1] [4]. This arrangement creates a compact, branched structure with significant steric hindrance around the central carbon atom [2].

Molecular Weight and Composition

The molecular composition of 3-chloropivaloyl chloride consists of five carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom [1] [2] [5]. The precise molecular weight has been determined to be 155.02 grams per mole through various analytical methods [1] [4] [6].

The elemental composition by mass percentage can be calculated as follows: carbon comprises approximately 38.7%, hydrogen 5.2%, chlorine 45.8%, and oxygen 10.3% of the total molecular mass [2] [4]. This composition reflects the presence of two chlorine atoms, which contribute significantly to the overall molecular weight [5].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈Cl₂O [1] |

| Molecular Weight | 155.02 g/mol [1] [2] |

| Carbon Content | 38.7% by mass [4] |

| Hydrogen Content | 5.2% by mass [4] |

| Chlorine Content | 45.8% by mass [4] |

| Oxygen Content | 10.3% by mass [4] |

Chemical Identifiers and Registry Numbers

3-Chloropivaloyl chloride is registered under the Chemical Abstracts Service number 4300-97-4, which serves as its primary identifier in chemical databases [1] [2] [3]. The compound is also catalogued under the European Inventory of Existing Chemical Substances number 224-311-8 [2] [5].

Additional registry identifications include the Molecular Design Limited number MFCD00000710 and the PubChem Substance identifier 125308870 [1] [4]. The International Chemical Identifier Key is designated as MQZNDDUMJVSIMH-UHFFFAOYSA-N, providing a unique computational representation of the molecular structure [1] [3].

The Simplified Molecular Input Line Entry System notation for the compound is C(Cl)(=O)C(C)(C)CCl, which encodes the structural connectivity in a linear format [1] [2] [3].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 4300-97-4 [1] [2] |

| European Inventory Number | 224-311-8 [2] [5] |

| Molecular Design Limited Number | MFCD00000710 [1] [4] |

| PubChem Substance Identifier | 125308870 [1] |

| International Chemical Identifier Key | MQZNDDUMJVSIMH-UHFFFAOYSA-N [1] [3] |

| Simplified Molecular Input Line Entry System | C(Cl)(=O)C(C)(C)CCl [1] [2] |

Physical Properties

Physical State and Appearance

Under standard temperature and pressure conditions, 3-chloropivaloyl chloride exists as a liquid phase [1] [4] [7]. The compound exhibits a characteristic appearance described as a colorless to light red clear liquid [1] [4]. Some sources specify the appearance as colorless transparent liquid, indicating minimal coloration under pure conditions [4].

The liquid state at ambient conditions is consistent with the molecular structure and intermolecular forces present in the compound [7] [8]. The relatively low molecular weight combined with the presence of polar functional groups contributes to its liquid characteristics at room temperature [1] [7].

Boiling and Melting Points

The boiling point of 3-chloropivaloyl chloride has been experimentally determined through multiple measurements under varying pressure conditions [2] [4] [7]. At reduced pressure of 60 millimeters of mercury, the compound boils at 85-86 degrees Celsius [2] [4] [8]. Under standard atmospheric pressure of 760 millimeters of mercury, the boiling point increases to 164 degrees Celsius [1] [7].

The melting point of the compound occurs at negative 15 degrees Celsius, indicating that the substance remains liquid at typical ambient temperatures [6] [7]. This low melting point is attributed to the molecular structure and the nature of intermolecular interactions within the crystalline solid state [6].

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 85-86°C [2] [4] | 60 mmHg |

| Boiling Point | 164°C [1] [7] | 760 mmHg |

| Melting Point | -15°C [6] [7] | Standard pressure |

Vapor Pressure and Flash Point

The vapor pressure of 3-chloropivaloyl chloride at 25 degrees Celsius has been measured as 2.4 ± 0.3 millimeters of mercury [6]. This moderate vapor pressure indicates that the compound exhibits measurable volatility at room temperature, which is consistent with its relatively low boiling point [6] [7].

The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, occurs at 62-63 degrees Celsius [1] [4] [7]. Alternative measurements report the flash point as 145 degrees Fahrenheit, which corresponds to approximately 63 degrees Celsius [2] [8]. This flash point classification places the compound in the category of combustible liquids requiring appropriate handling precautions [7] [9].

Density and Specific Gravity

The density of 3-chloropivaloyl chloride at 25 degrees Celsius has been precisely measured as 1.199 grams per milliliter [2] [4] [8]. This density measurement indicates that the compound is denser than water, which has important implications for phase separation and handling procedures [2] [8].

The specific gravity, representing the ratio of the compound density to water density, is reported as 1.19 [1] [4] [5]. This value confirms that 3-chloropivaloyl chloride will sink when in contact with water, although such contact results in chemical reaction rather than simple phase separation [7] [8].

| Property | Value | Temperature |

|---|---|---|

| Density | 1.199 g/mL [2] [4] | 25°C |

| Specific Gravity | 1.19 [1] [4] | 25°C |

Refractive Index

The refractive index of 3-chloropivaloyl chloride has been measured using the sodium D-line at 20 degrees Celsius, yielding a value of 1.453 [2] [8] [10]. Some sources report a range of 1.452-1.454, indicating slight variations in measurement conditions or sample purity [7] [8].

This refractive index value is consistent with organic compounds containing halogen substituents and carbonyl functional groups [7] [8]. The relatively high refractive index compared to simple hydrocarbons reflects the presence of chlorine atoms and the polarizable electronic structure of the molecule [8] [10].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 3-chloropivaloyl chloride exhibits characteristic absorption bands that are diagnostic for acyl chloride functional groups [11] [12] [13]. The most prominent feature is the carbonyl stretching vibration, which appears in the range of 1790-1810 reciprocal centimeters [11] [12] [13]. This high-frequency carbonyl stretch is characteristic of acid chlorides and results from the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon [11] [13] [14].

The carbonyl stretching frequency in acyl chlorides is significantly higher than in other carbonyl-containing compounds such as ketones or esters, reflecting the increased electrophilicity of the carbonyl carbon due to chlorine substitution [15] [11] [12]. The high electronegativity of chlorine reduces electron density in the carbonyl bond, resulting in a stiffer bond with higher vibrational frequency [13] [14].

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 reciprocal centimeters, corresponding to the methyl and methylene groups present in the molecular structure [16] [15]. The carbon-chlorine stretching vibrations appear in the lower frequency region around 600-800 reciprocal centimeters [16] [17].

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl Stretch (C=O) | 1790-1810 [11] [12] | Strong |

| Aliphatic C-H Stretch | 2800-3000 [16] [15] | Medium |

| Carbon-Chlorine Stretch | 600-800 [16] [17] | Variable |

Nuclear Magnetic Resonance Spectra

The proton nuclear magnetic resonance spectrum of 3-chloropivaloyl chloride displays characteristic signals corresponding to the different hydrogen environments within the molecule [18] [19]. The methyl groups attached to the quaternary carbon appear as a singlet due to their equivalent chemical environments and lack of neighboring protons for coupling [18] [20].

The methylene protons adjacent to the chlorine atom exhibit a distinct chemical shift pattern influenced by the deshielding effect of the electronegative chlorine substituent [18] [19] [20]. These protons typically resonate at lower field positions compared to unsubstituted methylene groups due to the electron-withdrawing nature of chlorine [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing characteristically downfield due to the low electron density at this position [19] [20]. The quaternary carbon bearing the two methyl groups exhibits a distinct resonance pattern, while the chlorine-bearing carbon shows the expected deshielding effects [19] [20] [21].

The nuclear magnetic resonance data must be interpreted considering the rapid relaxation effects that may occur with chlorine-containing compounds, which can affect peak intensities and multiplicities [21] [22].

Mass Spectrometry Profile

The mass spectrum of 3-chloropivaloyl chloride exhibits a molecular ion peak at mass-to-charge ratio 154, which corresponds to the loss of one mass unit from the nominal molecular weight due to ionization processes [18] [19]. The fragmentation pattern shows characteristic losses associated with the functional groups present in the molecule [18] [19].

Major fragmentation pathways include the loss of chlorine atoms, resulting in prominent peaks at lower mass-to-charge ratios [18] [19]. The base peak often corresponds to fragments retaining the carbonyl functionality while losing various combinations of chlorine and alkyl substituents [18] [19].

The isotope pattern in the mass spectrum reflects the presence of two chlorine atoms, with characteristic spacing and intensity ratios corresponding to the natural abundance of chlorine-35 and chlorine-37 isotopes [18] [19]. This isotopic signature provides confirmation of the number of chlorine atoms present in the molecular structure [19].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 154 | 100 [18] [19] | [M-H]⁺ |

| 119 | 65 [18] [19] | [M-Cl]⁺ |

| 91 | 45 [18] [19] | Tropylium-like fragment |

| 77 | 35 [18] [19] | Phenyl-like fragment |

| 63 | 25 [18] [19] | Chloroalkyl fragment |

| 57 | 20 [18] [19] | Tertiary carbocation |

Chlorination of Pivalic Acid

The industrial production of 3-chloropivaloyl chloride through direct chlorination of pivalic acid represents a traditional yet challenging approach [1] [2]. This process involves the introduction of chlorine gas into a distillation tower containing liquid phase pivalic acid under reflux conditions. The resultant 3-chloropivalic acid is collected at the bottom of the distillation tower and subsequently converted to the desired acid chloride through reaction with chlorinating agents such as phosgene or thionyl chloride [1] [2].

The chlorination process operates under elevated temperatures ranging from 165 to 175°C, with tower bottom temperatures potentially reaching 222°C [1]. Despite achieving conversion rates of 85-92%, this method presents significant industrial challenges including high energy consumption, formation of decomposition products due to thermal stress, and the necessity for specialized heat transfer equipment [1] [2].

Table 1: Industrial Production Process Parameters

| Process Route | Temperature Range (°C) | Pressure (kPa) | Residence Time (s) | Yield (%) |

|---|---|---|---|---|

| Chlorination of Pivalic Acid | 165-175 | 20-40 | NA | 85-92 |

| Synthesis from Pivaloyl Chloride | 92-103 | Atmospheric | 20-60 | 95-99 |

| Gas-Phase Reaction | 90-110 | Atmospheric | 120-600 | 90-95 |

Synthesis from Pivaloyl Chloride

The synthesis of 3-chloropivaloyl chloride from pivaloyl chloride represents a more efficient industrial approach, utilizing a two-step process that significantly reduces operating temperatures and enhances product selectivity [1] [2]. The initial step involves the preparation of pivaloyl chloride from pivalic acid using phosphorus trichloride or other chlorinating agents under controlled conditions [3] [4].

The first step operates at temperatures of 55-62°C with pivalic acid and phosphorus trichloride in a molar ratio of 1:0.35-0.45, achieving pivaloyl chloride yields exceeding 92% [3] [4]. The subsequent gas-phase chlorination of pivaloyl chloride occurs at temperatures ranging from 92 to 103°C in the gaseous phase portion of the distillation system [1].

This methodology demonstrates superior performance with conversion rates reaching 99.7% and selectivity for monochloropivaloyl chloride achieving 95.8%, while maintaining dichloride formation below 1.6% [1]. The process operates under atmospheric pressure conditions with residence times of 20-60 seconds in microchannel reactors equipped with specialized catalysts [3].

Gas-Phase Reaction Approaches

Gas-phase chlorination represents the most advanced industrial methodology for 3-chloropivaloyl chloride production, offering enhanced selectivity and reduced by-product formation [1] [2]. This approach involves the reaction of pivaloyl chloride vapor with chlorine gas in the absence of liquid phase interactions, thereby minimizing side reactions and thermal decomposition [1].

The gas-phase process operates within a temperature range of 90-110°C, significantly lower than conventional liquid-phase methods [1]. The reaction system maintains atmospheric pressure conditions while utilizing specialized distillation tower configurations that separate the gaseous phase reaction zone from the fractionation section [1].

Industrial implementations of gas-phase chlorination employ continuous operation with pivaloyl chloride feed rates of 100-250 kg/h and chlorine introduction at controlled molar ratios of 8:1 to 14:1 [1]. The process achieves conversion rates of 90-95% with exceptional selectivity characteristics, producing minimal dichloride by-products compared to alternative methodologies [1].

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of 3-chloropivaloyl chloride employs batch processes that provide precise control over reaction parameters and enable detailed mechanistic studies [1] [5]. The standard laboratory approach utilizes specialized glassware configurations including distillation towers equipped with gaseous phase reaction portions and precise temperature control systems [1].

The laboratory setup typically consists of a round-bottom flask equipped with thermometer and heating elements, connected to a distillation column filled with glass Raschig rings of 8 mm diameter [1]. The gaseous phase reaction portion, constructed from glass tubing with dimensions of 35 mm diameter and 500 mm height, facilitates the controlled interaction between pivaloyl chloride vapor and chlorine gas [1].

Table 2: Laboratory-Scale Synthesis Conditions

| Reagent | Molecular Weight | Flow Rate (kg/h) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Pivalic Acid | 102.13 | 167 | 55-62 | 2-4 |

| Pivaloyl Chloride | 120.5 | 105-241 | 90-110 | 8-12 |

| Chlorine Gas | 70.91 | 4.8-12 | NA | NA |

| Phosphorus Trichloride | 137.33 | 50-93.5 | 40-60 | 1-2 |

Laboratory procedures typically involve charging 241.2 g of pivaloyl chloride into the reaction flask, followed by heating to achieve vapor generation [1]. Chlorine gas introduction occurs at controlled flow rates maintaining a pivaloyl chloride vapor to chlorine ratio of 12:1, with reaction temperatures rising from 105°C to 166°C during the 10.5-hour reaction period [1].

The laboratory-scale process demonstrates excellent reproducibility with conversion rates consistently exceeding 99% and selectivity for monochloropivaloyl chloride maintaining values above 95% [1]. Product analysis through gas chromatography reveals composition containing 95.6 mol% monochloropivaloyl chloride, with dichloride isomers limited to 1.62 mol% and 2.25 mol% respectively [1].

Process Optimization Parameters

Temperature and Pressure Considerations

Temperature control represents a critical parameter in optimizing 3-chloropivaloyl chloride synthesis, with distinct requirements for different reaction zones within the process system [1] [6]. The gaseous phase reaction zone operates optimally at temperatures between 92-103°C, while the distillation tower bottom maintains temperatures of 165-175°C for effective product separation [1].

Pressure considerations primarily involve atmospheric operation for the gas-phase chlorination step, although enhanced mass transfer can be achieved through slight pressure elevation to 10-40 kPa [1] [7]. The optimization of pressure parameters must balance reaction kinetics with equipment design constraints and energy consumption requirements [6].

Table 3: Process Optimization Parameters

| Parameter | Optimal Range | Critical Range | Effect on Yield |

|---|---|---|---|

| Molar Ratio (Pivaloyl Chloride:Chlorine) | 8:1 to 14:1 | 4:1 to 20:1 | Maximizes selectivity |

| Gas Phase Temperature | 92-103°C | 90-110°C | Reduces decomposition |

| Bottom Temperature | 165-175°C | 160-222°C | Controls distillation |

| Pressure | Atmospheric | 10-40 kPa | Enhances mass transfer |

| UV Irradiation | Low intensity | Required for initiation | Initiates chlorination |

Temperature gradient control across the reaction system enables optimal performance, with the gaseous phase region maintaining lower temperatures to minimize decomposition while the distillation section operates at elevated temperatures for efficient separation [1]. Deviations from optimal temperature ranges result in increased formation of dichloride by-products and reduced overall selectivity [1].

Catalysis Effects

The role of catalysis in 3-chloropivaloyl chloride synthesis primarily involves the use of free radical initiators and specialized catalyst systems for enhanced reaction efficiency [1] [8]. Ultraviolet irradiation serves as the primary initiation method for the gas-phase chlorination process, requiring only low-intensity exposure to generate sufficient chlorine radicals for reaction initiation [1].

Advanced catalyst systems incorporating zirconium oxide and samarium oxide compositions have been developed for continuous production processes, operating at temperatures of 40°C with residence times of 20 seconds [3]. These catalysts demonstrate significant improvements in conversion efficiency and reaction rate compared to thermal initiation methods alone [3].

The catalytic approach enables operation under milder conditions while maintaining high conversion rates and selectivity [3]. Catalyst loading typically ranges from 0.1 to 2.0% by weight of the reaction mixture, with optimal performance achieved at intermediate loading levels that balance reaction rate with catalyst cost considerations [3].

Yield Enhancement Strategies

Yield optimization in 3-chloropivaloyl chloride synthesis involves precise control of molar ratios, reaction time, and separation efficiency [1]. The molar ratio of pivaloyl chloride to chlorine represents the most critical parameter, with optimal performance achieved at ratios between 8:1 and 14:1 [1].

Deviation from optimal molar ratios significantly impacts product quality and yield characteristics [1]. Ratios below 4:1 result in excessive dichloride formation, while ratios above 20:1 lead to incomplete conversion and reduced reaction efficiency [1]. The optimal ratio of 12:1 consistently produces maximum selectivity with minimal by-product formation [1].

Table 5: Comparative Performance Data

| Process Type | Conversion (%) | Selectivity (%) | Dichloride Formation (%) | Energy Efficiency |

|---|---|---|---|---|

| Gas-Phase Chlorination | 99.7 | 95.8 | 1.6 | High |

| Liquid-Phase Chlorination | 86 | 70 | 15-20 | Medium |

| Direct Acid Chlorination | 75-85 | 60-70 | 20-25 | Low |

Reaction time optimization involves balancing conversion achievement with minimization of over-chlorination reactions [1]. Typical reaction times range from 8 to 12 hours for batch processes, with continuous operations achieving equivalent conversion in residence times of 20-60 seconds through enhanced mass transfer and temperature control [1] [3].

Purification and Isolation Methods

Distillation Techniques

Distillation represents the primary purification method for 3-chloropivaloyl chloride, utilizing both vacuum and atmospheric pressure techniques depending on purity requirements and production scale [1] [9]. Vacuum distillation operates at 60 mmHg pressure with distillation temperatures of 85-86°C, achieving product purities of 97-99% [10] [11].

Fractional distillation under atmospheric pressure conditions operates at 104-105°C, providing enhanced separation efficiency for high-purity applications requiring 99.5% purity or greater [9]. The distillation process must carefully control temperature parameters to prevent thermal decomposition while achieving complete separation from unreacted starting materials [1].

Table 6: Distillation Operating Parameters

| Parameter | Optimal Value | Control Range | Quality Impact |

|---|---|---|---|

| Column Temperature (Top) | 92-103°C | ±5°C | Product purity |

| Column Temperature (Bottom) | 165-175°C | ±10°C | Yield optimization |

| Vacuum Level | 60 mmHg | 50-70 mmHg | Boiling point control |

| Reflux Ratio | 2:1 to 5:1 | 1:1 to 8:1 | Separation efficiency |

| Feed Rate | 100-250 kg/h | ±20% | Throughput |

The distillation column design incorporates specialized packing materials such as glass Raschig rings to enhance mass transfer efficiency [1]. Column dimensions typically include 40 mm diameter with 600 mm height for the packed section, providing adequate theoretical plates for complete separation [1].

Continuous distillation operations integrate product recovery with reaction progression, utilizing reflux systems that return unreacted pivaloyl chloride to the reaction zone while removing purified 3-chloropivaloyl chloride from the column bottom [1]. This integrated approach achieves overall process efficiency exceeding 95% with minimal product loss [1].

Quality Control Parameters

Quality control for 3-chloropivaloyl chloride production employs multiple analytical techniques to ensure product purity and chemical identity [5] [12]. Gas chromatography using HT-FFAP capillary columns operates at 120°C with flame ionization detection, providing quantitative analysis of product composition and impurity levels [12].

Table 4: Purification and Quality Control Parameters

| Method | Operating Conditions | Purity Achieved (%) | Key Parameters |

|---|---|---|---|

| Vacuum Distillation | 60 mmHg, 85-86°C | 97-99 | Boiling point control |

| Fractional Distillation | 104-105°C at atmospheric pressure | 99.5 | Fractionation efficiency |

| Gas Chromatography | HT-FFAP column, 120°C | Analytical | Content analysis |

| NMR Spectroscopy | CDCl3 solvent | Structural confirmation | Chemical identity |

Nuclear magnetic resonance spectroscopy provides structural confirmation with characteristic chemical shifts at δ3.61 (s, 2H) and δ1.39 (s, 6H) in CDCl3 solvent [5]. Infrared spectroscopy identifies key functional groups through absorption peaks at 2987, 2942, 1811, 1791, 1471, 1391, 923, 880, and 811 cm⁻¹ [5].

Product specifications for commercial-grade 3-chloropivaloyl chloride require minimum purity of 98.5% with maximum impurity levels of 0.3% for dichloride compounds and 0.3% for anhydride formation [13]. Quality control protocols include regular sampling at 4-hour intervals during continuous production with immediate analysis using gas chromatographic methods [12].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (95.45%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.